molecular formula C3H3BrMg B3046915 Propargylmagnesium bromide CAS No. 13254-27-8

Propargylmagnesium bromide

Cat. No.: B3046915
CAS No.: 13254-27-8
M. Wt: 143.27 g/mol
InChI Key: YLERVAXAQFOFRI-UHFFFAOYSA-M
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Description

Propargylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a propargyl group (a three-carbon chain with a triple bond) attached to a magnesium bromide moiety. This unique structure makes it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargylmagnesium bromide is typically prepared by the reaction of propargyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium. The general reaction is as follows:

HC≡CCH2Br+MgHC≡CCH2MgBr\text{HC≡CCH}_2\text{Br} + \text{Mg} \rightarrow \text{HC≡CCH}_2\text{MgBr} HC≡CCH2​Br+Mg→HC≡CCH2​MgBr

The reaction is exothermic and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The industrial process also involves rigorous purification steps to ensure the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions: Propargylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Homopropargylic Alcohols: Formed by the addition to carbonyl compounds.

    Propargylated Amines: Formed by the reaction with amines.

    Enaminones: Formed by the reaction with amides.

Scientific Research Applications

Propargylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propargylmagnesium bromide involves the nucleophilic addition of the propargyl group to electrophilic centers in organic molecules. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial in the formation of homopropargylic alcohols and other products .

Comparison with Similar Compounds

Uniqueness: Propargylmagnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

magnesium;prop-1-yne;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERVAXAQFOFRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C#C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargylmagnesium bromide
Reactant of Route 2
Propargylmagnesium bromide
Reactant of Route 3
Propargylmagnesium bromide
Reactant of Route 4
Propargylmagnesium bromide
Reactant of Route 5
Propargylmagnesium bromide
Reactant of Route 6
Propargylmagnesium bromide

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